
1-(2-Chlorobenzyl)-4-(pyrrolidin-1-yl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chlorobenzyl)-4-(pyrrolidin-1-yl)piperidine, also known as CPP, is a synthetic compound that has been widely used in scientific research. CPP is a type of piperidine derivative and is commonly used as a tool compound to study the mechanisms of action of various neurotransmitters in the brain.
Mecanismo De Acción
1-(2-Chlorobenzyl)-4-(pyrrolidin-1-yl)piperidine acts as a non-competitive antagonist of the NMDA receptor. It binds to the receptor and prevents the binding of glutamate, which is the neurotransmitter that activates the receptor. This results in a decrease in the activity of the NMDA receptor, which in turn affects the release of other neurotransmitters such as dopamine.
Biochemical and Physiological Effects:
1-(2-Chlorobenzyl)-4-(pyrrolidin-1-yl)piperidine has been shown to have a wide range of effects on the brain. It has been shown to increase the release of dopamine in the striatum, which is a region of the brain that is involved in reward and motivation. 1-(2-Chlorobenzyl)-4-(pyrrolidin-1-yl)piperidine has also been shown to increase the activity of the prefrontal cortex, which is a region of the brain that is involved in decision-making and working memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(2-Chlorobenzyl)-4-(pyrrolidin-1-yl)piperidine in lab experiments is that it is a well-established tool compound that has been widely used in scientific research. It is relatively easy to synthesize and is readily available from commercial sources. One limitation of using 1-(2-Chlorobenzyl)-4-(pyrrolidin-1-yl)piperidine is that it is a non-selective antagonist of the NMDA receptor, which means that it may affect other neurotransmitter systems in addition to glutamate.
Direcciones Futuras
There are several future directions for research on 1-(2-Chlorobenzyl)-4-(pyrrolidin-1-yl)piperidine. One direction is to study the effects of 1-(2-Chlorobenzyl)-4-(pyrrolidin-1-yl)piperidine on other neurotransmitter systems, such as GABA and serotonin. Another direction is to study the effects of 1-(2-Chlorobenzyl)-4-(pyrrolidin-1-yl)piperidine on different brain regions and circuits. Finally, it would be interesting to study the effects of 1-(2-Chlorobenzyl)-4-(pyrrolidin-1-yl)piperidine in animal models of neurological and psychiatric disorders, such as schizophrenia and depression.
Conclusion:
In conclusion, 1-(2-Chlorobenzyl)-4-(pyrrolidin-1-yl)piperidine is a synthetic compound that has been widely used in scientific research as a tool compound to study the mechanisms of action of various neurotransmitters in the brain. It acts as a non-competitive antagonist of the NMDA receptor and has been shown to have a wide range of effects on the brain. While there are some limitations to using 1-(2-Chlorobenzyl)-4-(pyrrolidin-1-yl)piperidine in lab experiments, it remains a valuable tool for studying the brain and its functions.
Métodos De Síntesis
1-(2-Chlorobenzyl)-4-(pyrrolidin-1-yl)piperidine can be synthesized by reacting 2-chlorobenzyl chloride with pyrrolidine in the presence of sodium hydride. The resulting product is then reacted with piperidine to yield 1-(2-Chlorobenzyl)-4-(pyrrolidin-1-yl)piperidine. This method has been widely used to synthesize 1-(2-Chlorobenzyl)-4-(pyrrolidin-1-yl)piperidine and has been reported in several scientific journals.
Aplicaciones Científicas De Investigación
1-(2-Chlorobenzyl)-4-(pyrrolidin-1-yl)piperidine is commonly used as a tool compound to study the mechanisms of action of various neurotransmitters in the brain. It is used to study the effects of glutamate, N-methyl-D-aspartate (NMDA) receptors, and dopamine. 1-(2-Chlorobenzyl)-4-(pyrrolidin-1-yl)piperidine is also used to study the effects of drugs that target these neurotransmitters, such as ketamine and amphetamine.
Propiedades
Nombre del producto |
1-(2-Chlorobenzyl)-4-(pyrrolidin-1-yl)piperidine |
|---|---|
Fórmula molecular |
C16H23ClN2 |
Peso molecular |
278.82 g/mol |
Nombre IUPAC |
1-[(2-chlorophenyl)methyl]-4-pyrrolidin-1-ylpiperidine |
InChI |
InChI=1S/C16H23ClN2/c17-16-6-2-1-5-14(16)13-18-11-7-15(8-12-18)19-9-3-4-10-19/h1-2,5-6,15H,3-4,7-13H2 |
Clave InChI |
GHJKHCIVSHLAMO-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2CCN(CC2)CC3=CC=CC=C3Cl |
SMILES canónico |
C1CCN(C1)C2CCN(CC2)CC3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-acetyl-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246878.png)
![[4-(2,4-Dimethoxybenzyl)piperazin-1-yl]-(2-methoxyphenyl)methanone](/img/structure/B246879.png)
![3-cyclopentyl-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B246882.png)
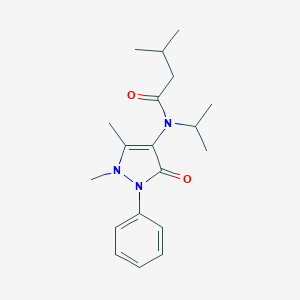
![4-acetyl-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246887.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(3,5-dimethoxybenzoyl)piperazine](/img/structure/B246891.png)
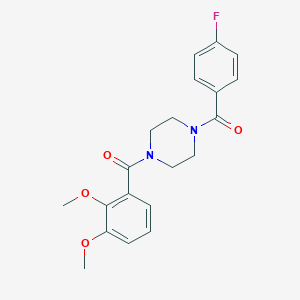

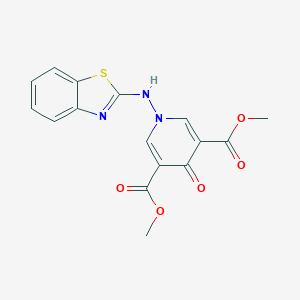
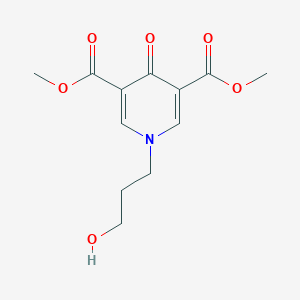
![N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]furan-2-carboxamide](/img/structure/B246898.png)
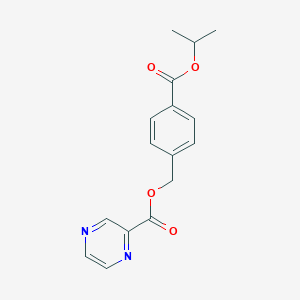
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2,3-dimethoxybenzoyl)piperazine](/img/structure/B246900.png)
